

A Technical Guide to the Physicochemical Properties of 4-Aminopiperidine-4-carboxylic Acid

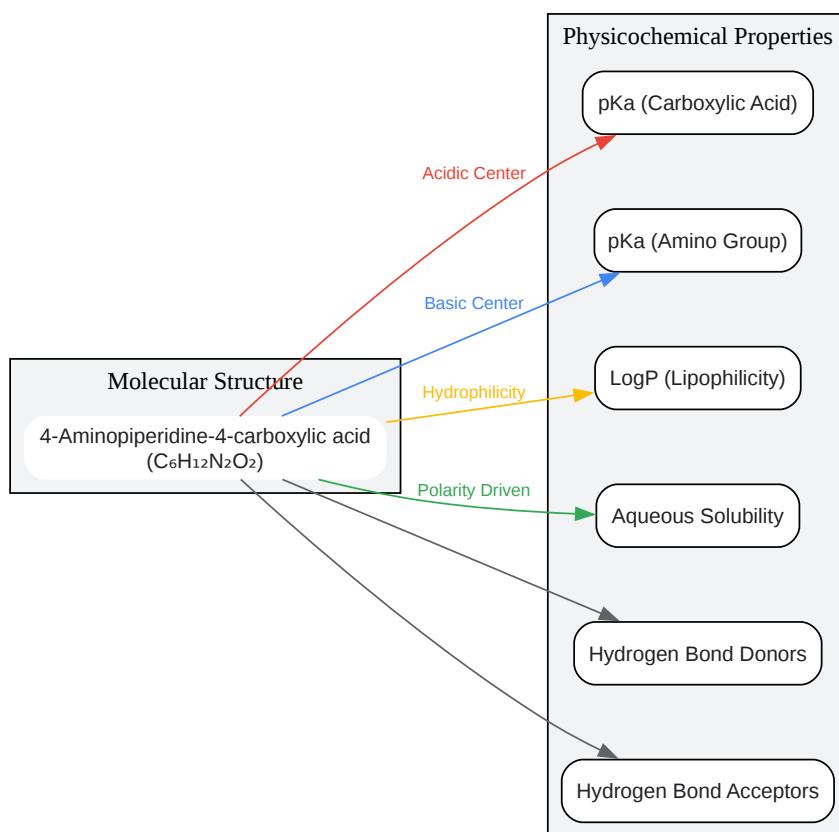
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminopiperidine-4-carboxylic acid

Cat. No.: B556564

[Get Quote](#)


Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminopiperidine-4-carboxylic acid is a pivotal, non-proteinogenic amino acid derivative utilized as a constrained scaffold in medicinal chemistry. Its rigid piperidine framework, featuring both a primary amine and a carboxylic acid at the C4 position, offers a unique three-dimensional architecture for the design of novel therapeutics. This guide provides a detailed overview of its core physicochemical properties, offering essential data and standardized experimental protocols to support its application in drug discovery and development.

Chemical Structure and Core Properties

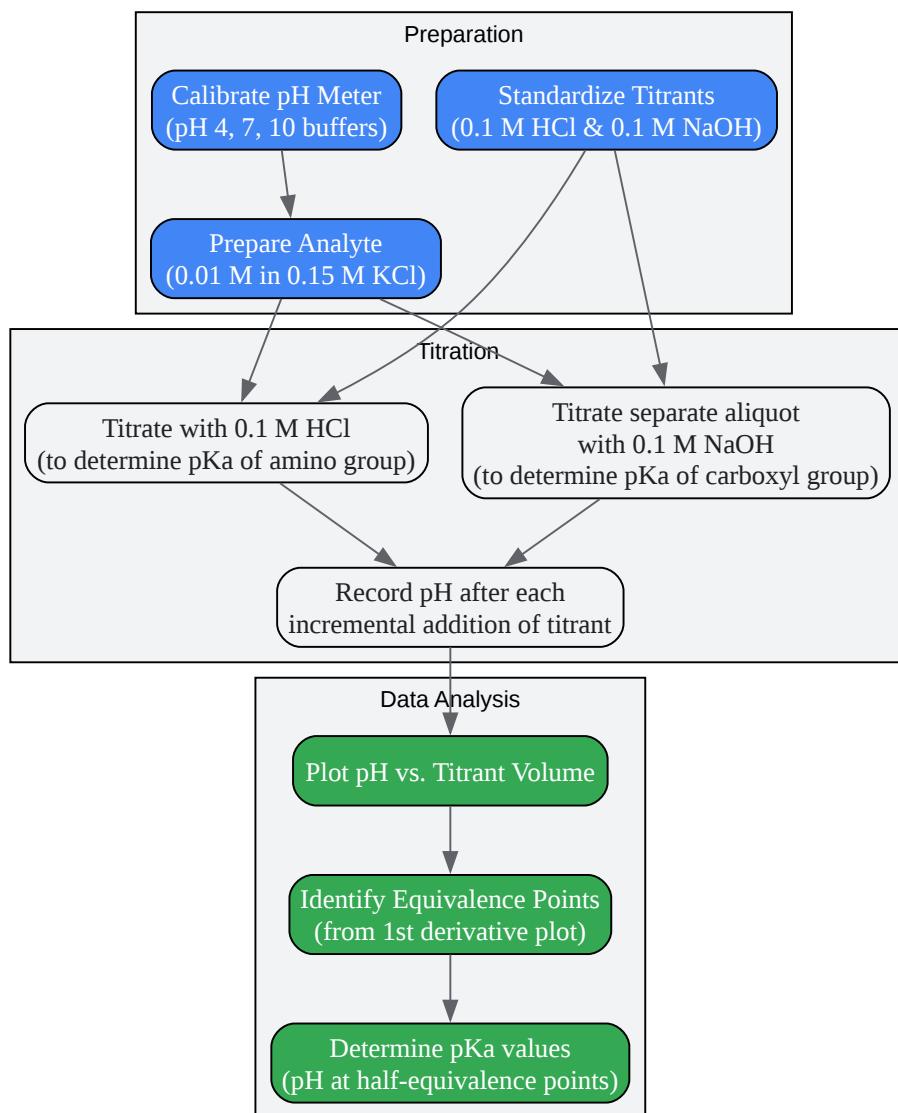
The fundamental characteristics of **4-Aminopiperidine-4-carboxylic acid** are dictated by its molecular structure, which combines a basic amino group, an acidic carboxyl group, and a cyclic aliphatic ring. This arrangement influences its ionization state, lipophilicity, and solubility, which are critical parameters for predicting its pharmacokinetic and pharmacodynamic behavior.

[Click to download full resolution via product page](#)

Caption: Logical relationship between the structure of **4-Aminopiperidine-4-carboxylic acid** and its key physicochemical properties.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of **4-Aminopiperidine-4-carboxylic acid**. It is important to note that while some properties are well-documented, specific experimental data for pKa and aqueous solubility are not readily available in public literature. The values presented are a combination of computed data and illustrative estimates typical for molecules of this class.


Property	Value	Method	Source
Molecular Formula	C ₆ H ₁₂ N ₂ O ₂	-	PubChem[1]
Molecular Weight	144.17 g/mol	-	PubChem[1]
pKa (Carboxylic Acid)	~2.0 - 3.0	Illustrative Estimate	-
pKa (Amino Group)	~9.5 - 10.5	Illustrative Estimate	-
LogP (XLogP3-AA)	-3.5	Computed	PubChem[1]
Aqueous Solubility	Water-soluble	Qualitative	Journal of Organic Chemistry[2]
Hydrogen Bond Donors	3	Computed	PubChem[1]
Hydrogen Bond Acceptors	4	Computed	PubChem[1]

Standardized Experimental Protocols

To ensure consistency and reproducibility in research, the following detailed protocols for determining key physicochemical parameters are provided.

Protocol for pKa Determination via Potentiometric Titration

This method is used to determine the acid dissociation constants (pKa) of the ionizable functional groups by monitoring pH changes during titration with a strong acid and base.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining pKa values using potentiometric titration.

Methodology:

- Preparation: A solution of **4-Aminopiperidine-4-carboxylic acid** (e.g., 0.01 M) is prepared in a solution of constant ionic strength (e.g., 0.15 M KCl). The pH meter is calibrated using standard buffers.
- Titration: The solution is first titrated with a standardized strong acid (e.g., 0.1 M HCl) to protonate all functional groups and determine the pKa of the basic amino group. A separate,

fresh aliquot is then titrated with a standardized strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic carboxyl group.

- Data Collection: The pH of the solution is recorded after each incremental addition of titrant, allowing the solution to equilibrate before each measurement.
- Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The equivalence points are identified from the inflection points of the curve (or the peaks of the first derivative plot). The pKa value for each functional group corresponds to the pH at the half-equivalence point.

Protocol for Aqueous Solubility Determination via Shake-Flask Method

This protocol, based on the OECD 105 guideline, is the gold standard for determining the saturation solubility of a compound in water.

Methodology:

- Equilibration: An excess amount of solid **4-Aminopiperidine-4-carboxylic acid** is added to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, inert flask.
- Agitation: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary test can establish the required equilibration time.
- Phase Separation: After agitation, the suspension is allowed to stand to permit phase separation. An aliquot of the aqueous phase is then carefully removed and filtered (using a filter that does not bind the analyte) or centrifuged to remove all undissolved solids.
- Quantification: The concentration of the dissolved compound in the clear aqueous filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). The resulting concentration represents the aqueous solubility.

Conclusion

4-Aminopiperidine-4-carboxylic acid presents a compelling scaffold for drug design, characterized by its high polarity and constrained conformation. Its zwitterionic nature at physiological pH, inferred from its functional groups, suggests good aqueous solubility, a property that is highly advantageous for drug development. The computed low logP value further reinforces its hydrophilic character. While precise experimental pKa values require determination via the standardized protocols outlined herein, the established molecular formula, weight, and hydrophilic nature provide a solid foundation for its strategic incorporation into advanced medicinal chemistry programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 4-Aminopiperidine-4-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b556564#physicochemical-properties-of-4-aminopiperidine-4-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com